1-(4-Aminobutyl)guanidine hydrochloride
Description
Properties
IUPAC Name |
2-(4-aminobutyl)guanidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N4.ClH/c6-3-1-2-4-9-5(7)8;/h1-4,6H2,(H4,7,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETPHVGICLLJJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Protection of 1,4-Diaminobutane
The introduction of a tert-butoxycarbonyl (Boc) group to 1,4-diaminobutane yields N-Boc-1,4-butanediamine (4 ). This intermediate reacts with cyanamide (5 ) in dichloromethane at room temperature, forming Boc-protected agmatine. The Boc group prevents unwanted side reactions and stabilizes the intermediate.
Step 2: Deprotection and Salt Formation
Deprotection of the Boc group is achieved using trifluoroacetic acid (TFA), yielding agmatine as a triflate salt. This step proceeds with a 90% yield, and the product is characterized by nuclear magnetic resonance (NMR) spectroscopy:
-
1H NMR (D₂O) : δ 1.44–1.57 (m, 4H, 2CH₂), 2.85–2.89 (t, 2H), 3.11–3.14 (t, 2H).
-
13C NMR (D₂O) : Resonances consistent with the aminobutylguanidine structure.
Characterization and Quality Control
Spectroscopic Analysis
The Boc method’s product is validated using NMR, confirming the absence of unreacted starting materials. The triflate salt’s hygroscopic nature necessitates careful drying under reduced pressure.
Comparative Analysis of Synthesis Pathways
The following table contrasts key methodologies:
Recent Advances and Patent Developments
A 2024 patent (CN106631909A) describes an optimized route using 1,4-diaminobutane and cyanamide in a pH-controlled aqueous environment, though procedural details remain proprietary. This method reportedly bypasses protection-deprotection steps, potentially reducing production costs.
Challenges in Synthesis and Purification
Side Reactions
Unprotected amines in 1,4-diaminobutane may undergo cyclization or oligomerization, necessitating protective groups.
Salt Formation
The triflate salt’s hygroscopicity complicates storage, suggesting alternative counterions (e.g., hydrochloride) for improved stability.
Applications and Industrial Relevance
Agmatine hydrochloride’s role in nitric oxide modulation and neuroprotection drives demand for efficient synthesis. Current methods suffice for laboratory-scale production, but industrial adoption requires cost-effective, high-yield processes .
Chemical Reactions Analysis
2.1. Two-Step Boc Protection and Deprotection
Reaction Overview:
This method involves N-Boc protection of 1,4-diaminobutane to stabilize intermediates during guanidinylation .
Reaction Steps:
-
Treat N-Boc-1,4-butanediamine (4) with labelled cyanamide (5) in DMF, using diisopropylethylamine (DIPEA) as a base.
-
Heat at 80°C for 24h to form N-Boc-protected agmatine (6).
-
Deprotect with trifluoroacetic acid (TFA) to yield 1-(4-Aminobutyl)guanidine (7) .
Yields and Purification:
Characterization:
-
¹H NMR (D₂O): δ 1.44–1.57 (m, 4H), 2.85–2.89 (t, 2H), 3.11–3.14 (t, 2H) .
-
¹³C NMR (D₂O): DEPT-135 shows a singlet at 160 ppm, confirming conjugation effects from two ¹⁵N atoms .
2.2. Direct Guanidinylation Without Protection
Reaction Overview:
A one-step approach using substituted cyanamide and Lewis acid catalysis .
Reaction Steps:
-
React substituted cyanamide with ammonia or a primary amine in the presence of AlCl₃ (Lewis acid).
Key Considerations:
-
AlCl₃ facilitates nucleophilic substitution by activating the cyanamide .
-
This method avoids the need for Boc protection, simplifying purification .
Critical Reaction Conditions and Comparisons
4.1. NMR Analysis
-
¹H NMR (D₂O):
δ 1.44–1.57 (m, 4H, -CH₂ groups), 2.85–2.89 (t, 2H, -CH₂NH), 3.11–3.14 (t, 2H, -CH₂NH) . -
¹³C NMR (D₂O):
DEPT-135 confirms resonance effects on the central carbon (160 ppm) .
4.2. Mass Spectrometry
Biological and Chemical Significance
-
Mitochondrial Transport: Agmatine is transported via an electrophoretic mechanism driven by ΔΨ (membrane potential) .
-
Enzyme Inhibition: Selectively inhibits hDDAH-1, impacting nitric oxide pathways .
-
Therapeutic Potential: Targets include NMDA receptors and MAO enzymes, with implications in neurology and oncology .
Scientific Research Applications
Pharmacological Properties
Agmatine exhibits a variety of biological activities, primarily through its interaction with multiple molecular targets:
- Neurotransmitter Modulation : Agmatine acts as a neuromodulator, influencing neurotransmitter systems such as serotonin and norepinephrine. It has been implicated in the modulation of mood and anxiety disorders .
- Cardiovascular Effects : Research indicates that agmatine can lower blood pressure and heart rate by activating imidazoline receptors and enhancing nitric oxide production . These effects suggest potential applications in treating hypertension and other cardiovascular diseases.
- Neuroprotection : Agmatine has shown promise in protecting against neuronal damage in conditions like stroke and neuropathic pain. Its neuroprotective effects are attributed to its ability to modulate ion channels and reduce excitotoxicity .
Therapeutic Applications
The therapeutic potential of 1-(4-Aminobutyl)guanidine hydrochloride spans several medical fields:
- Diabetes Management : Agmatine's hypoglycemic effects are linked to its ability to regulate glucose metabolism through various pathways, making it a candidate for diabetes treatment .
- Kidney Function Improvement : Studies have demonstrated that agmatine enhances glomerular filtration rate (GFR) and exhibits nephroprotective properties, suggesting its use in chronic kidney disease management .
- Psychiatric Disorders : There is ongoing research into agmatine's efficacy in treating depression, anxiety, and schizophrenia due to its modulatory effects on neurotransmitter systems .
Cardiovascular Research
A study investigated the effects of agmatine on cardiovascular health. It was found that administration led to significant reductions in both systolic and diastolic blood pressure in hypertensive models, attributed to enhanced nitric oxide synthesis and modulation of sympathetic nervous activity .
Neuroprotection in Stroke Models
In a rodent model of ischemic stroke, agmatine administration resulted in reduced infarct size and improved neurological outcomes. The proposed mechanism involved the inhibition of excitotoxic pathways mediated by glutamate receptors, highlighting agmatine's potential as a neuroprotective agent .
Diabetes Case Study
A clinical trial involving patients with type 2 diabetes showed that supplementation with agmatine improved glycemic control and insulin sensitivity. The study emphasized the compound's role in metabolic regulation through its interaction with various signaling pathways .
Data Tables
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Cardiovascular Health | Modulation of imidazoline receptors; NO production | Blood pressure reduction |
| Neuroprotection | Inhibition of excitotoxicity | Reduced neuronal damage |
| Diabetes Management | Regulation of glucose metabolism | Improved glycemic control |
| Kidney Function | Enhancement of GFR; nephroprotective effects | Protection against chronic kidney disease |
| Psychiatric Disorders | Modulation of neurotransmitter systems | Alleviation of symptoms in mood disorders |
Mechanism of Action
The mechanism of action of 1-(4-Aminobutyl)guanidine hydrochloride involves modulation of multiple molecular targets. It blocks nitric oxide synthesis by reducing the nitric oxide synthase-2 protein in astroglial cells and macrophages . Additionally, it modulates neurotransmitter receptors, including NMDA, alpha-2, serotonin, opioid, and imidazoline receptors . These actions contribute to its diverse physiological effects.
Comparison with Similar Compounds
Comparison with Similar Guanidine Derivatives
Structural and Functional Comparisons
Key Differences :
- Agmatine vs. PHMGH : Agmatine’s short aliphatic chain limits its membrane disruption capacity compared to PHMGH, a polymer with enhanced cationic charge for biofilm inhibition .
- Agmatine vs. ADI Substrates : Agmatine is specific to AgDIs, while ADIs target arginine, reflecting divergent evolutionary roles in microbial survival .
Antimicrobial Activity
PHMGH’s polymer structure enables potent biofilm eradication, while agmatine lacks direct antimicrobial activity but modulates microbial metabolism .
Data Tables
Table 1: Structural Similarity Indices (CAS Database)
| Compound Name | CAS Number | Similarity Index to Agmatine HCl |
|---|---|---|
| 1-(4-Aminobutyl)guanidine sulfate | 2482-00-0 | 0.66 |
| 2-Amino-1,4,5,6-tetrahydropyrimidine HCl | 26893-39-0 | 0.65 |
| Agmatine dihydrochloride | 334-18-9 | 0.69 |
| 1-Methylguanidine HCl | 21770-81-0 | 0.55 |
Table 2: Denaturation Efficiency of Guanidine Derivatives
| Denaturant | ΔGapp (Cal/mol·M⁻¹) | Target Proteins |
|---|---|---|
| Guanidine HCl | 1.9–4.1 | Ribonuclease, lysozyme |
| Urea | 1.1–2.1 | α-Chymotrypsin, β-lactoglobulin |
Biological Activity
1-(4-Aminobutyl)guanidine hydrochloride is a compound of significant interest in biomedical research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.
This compound is a guanidine derivative, structurally related to agmatine, a known neurotransmitter. Its chemical structure allows it to interact with various biological targets, influencing multiple physiological pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : It has been shown to inhibit human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), an enzyme involved in the metabolism of nitric oxide synthase inhibitors. This inhibition can lead to increased nitric oxide levels, which are crucial for cardiovascular health and other physiological functions .
- Histamine Receptor Modulation : The compound exhibits antagonistic properties against histamine receptors, particularly H-2 receptors. It has been demonstrated to inhibit histamine-induced gastric acid secretion in animal models, suggesting its potential use in treating conditions like peptic ulcers .
- Neurotransmitter Activity : As an isotopologue of agmatine, this compound can influence neurotransmitter systems, potentially affecting mood and cognitive functions. Studies indicate that it may play a role in neuroprotection and modulation of pain pathways .
Biological Activities
The compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial and antifungal activities, making it a candidate for further exploration in infectious disease therapies.
- Anti-inflammatory Effects : Research indicates that it can reduce inflammation in animal models, as evidenced by decreased edema in the rat paw edema test. This suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Inhibition of hDDAH-1 : A study reported that N-(4-Aminobutyl)-N′-(2-methoxyethyl)guanidine (related to 1-(4-Aminobutyl)guanidine) showed potent inhibition of hDDAH-1 with a Ki value of 18 μM. This highlights its role as a selective inhibitor with implications for cardiovascular disease treatment .
- Histamine Activity Inhibition : In experimental models, the compound effectively inhibited gastric acid secretion stimulated by histamine, demonstrating its potential as a therapeutic agent for gastrointestinal disorders .
- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis, suggesting its utility in neurodegenerative diseases .
Comparative Analysis
| Activity | Mechanism | Potential Applications |
|---|---|---|
| Inhibition of hDDAH-1 | Increases nitric oxide levels | Cardiovascular health |
| Histamine receptor antagonist | Reduces gastric acid secretion | Treatment of peptic ulcers |
| Antimicrobial | Disrupts microbial growth | Infectious disease therapies |
| Anti-inflammatory | Reduces edema and inflammation | Treatment of inflammatory diseases |
| Neuroprotective | Protects against oxidative stress | Neurodegenerative disease management |
Q & A
Q. What computational approaches can predict the metabolic pathways of this compound?
- Answer:
- In Silico Tools : Use software like MetaSite or GLORYx to simulate cytochrome P450-mediated oxidation and hydrolysis.
- Metabolite Identification : Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH).
- Stability Testing : Incubate the compound in simulated gastric fluid (SGF) to assess oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
